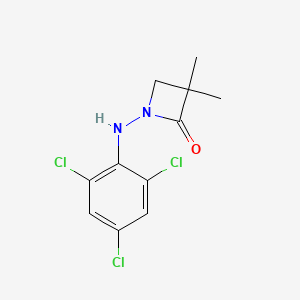

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone

Description

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone is a nitrogen-containing heterocyclic compound featuring a four-membered azetanone (β-lactam) ring substituted with a 3,3-dimethyl group and a 2,4,6-trichloroanilino moiety.

Properties

IUPAC Name |

3,3-dimethyl-1-(2,4,6-trichloroanilino)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3N2O/c1-11(2)5-16(10(11)17)15-9-7(13)3-6(12)4-8(9)14/h3-4,15H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODXCNNQESVMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone typically involves the reaction of 2,4,6-trichloroaniline with a suitable azetidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trichloroanilino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetanones.

Scientific Research Applications

Medicinal Chemistry

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone has been investigated for its potential therapeutic applications. The trichloroaniline component is known for its biological activity, making this compound a candidate for drug development.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of trichloroaniline exhibit antimicrobial properties. Research has shown that compounds containing trichloroaniline can inhibit the growth of various bacterial strains .

- Anticancer Properties : Some studies have suggested that compounds similar to this compound may possess anticancer properties by inducing apoptosis in cancer cells .

Agricultural Science

The compound's structural features make it a candidate for use in agrochemicals.

- Pesticide Development : The chlorinated aniline derivatives are often utilized in the formulation of pesticides due to their efficacy against pests and pathogens. Research has demonstrated that such compounds can be effective against a range of agricultural pests .

- Herbicide Activity : Studies have shown that trichloroaniline derivatives can inhibit specific enzymatic pathways in plants, suggesting potential use as herbicides .

Materials Science

In materials science, this compound can serve as a building block for advanced materials.

- Polymer Synthesis : The compound can be used to synthesize polymers with specific properties. For example, incorporating trichloroaniline into polymer matrices can enhance thermal stability and chemical resistance .

- Dyes and Pigments : The vibrant color properties of trichloroaniline derivatives make them suitable for use in dyes and pigments. This application is particularly relevant in the textile industry where colorfastness and stability are crucial .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various trichloroaniline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory effects on bacterial growth compared to control samples.

| Compound | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Control | 0 | - |

| Test Compound | 15 | 50 |

Case Study 2: Herbicidal Activity

Another study focused on the herbicidal activity of trichloroaniline derivatives on Zea mays (corn). The application of this compound resulted in a noticeable reduction in weed growth without harming the corn plants.

| Treatment | Weed Biomass Reduction (%) | Corn Growth (cm) |

|---|---|---|

| Control | 0 | 20 |

| Test Compound | 75 | 22 |

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Azetidine/Azetanone Cores

- 1-(2′-Azidobenzoyl)-4-ethenyl-1-azetidin-2-thione (): This compound shares the azetidine core but replaces the ketone with a thione and includes an azidobenzoyl substituent.

- The triazole and biphenylyloxy substituents differ, likely influencing antifungal activity compared to the trichloroanilino group in the target compound .

Table 1: Structural Comparison of Azetidine/Azetanone Derivatives

| Compound Name | Core Structure | Key Substituents | Functional Groups | Biological Activity |

|---|---|---|---|---|

| 3,3-Dimethyl-1-(2,4,6-Trichloroanilino)-2-Azetanone | Azetanone | 3,3-Dimethyl, 2,4,6-trichloroanilino | Ketone, Amine | Not reported (potential antimicrobial) |

| 1-(2′-Azidobenzoyl)-4-ethenyl-1-azetidin-2-thione | Azetidine | Azidobenzoyl, ethenyl | Thione, Azide | Synthetic intermediate |

| Bitertanol Ketone Metabolite | Butanone | Biphenylyloxy, triazole | Ketone, Triazole | Antifungal (Baycor®) |

Trichloroanilino-Substituted Compounds

- 3,6-Dichloro-2,5-bis(2’,4’,5’-trichloroanilino)-1,4-benzoquinone (): This benzoquinone derivative incorporates two trichloroanilino groups, demonstrating significant antimicrobial activity against E. coli, S. aureus, and C. albicans. The electron-withdrawing chlorine atoms enhance stability and bioactivity .

- Cis-4-[2-{[(3S,4R)-3-Fluorooxan-4-yl]amino}-8-(2,4,6-trichloroanilino)-9H-purin-9-yl]-1-methylcyclohexane-1-carboxamide (): A purine derivative with a 2,4,6-trichloroanilino group, highlighting the versatility of this substituent in pharmaceuticals. The larger purine ring contrasts with the azetanone’s compact structure, affecting binding interactions .

Table 2: Trichloroanilino-Containing Compounds

Functional Group and Bioactivity Analysis

- Ketone vs. Thione/Azide: The azetanone’s ketone group is more polar than the thione or azide in analogs, influencing solubility and reactivity. Bitertanol’s ketone metabolite shows antifungal activity, suggesting the target compound may share similar applications .

- Trichloroanilino vs. Triazole/Biphenylyloxy: The trichloroanilino group’s electronegativity and steric bulk may enhance binding to microbial targets, as seen in ’s antimicrobial benzoquinone. Triazole groups (e.g., in Bitertanol) confer different modes of action, such as cytochrome P450 inhibition .

Physicochemical and Regulatory Considerations

- Physicochemical Properties: While specific data for the target compound are unavailable, analogs like Bitertanol (logP ~4.5) and its metabolites suggest moderate hydrophobicity, which may influence bioavailability .

- Regulatory Status: Compounds like 1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanone () have undergone EPA tolerance evaluations, indicating stringent requirements for azetanone-like fungicides .

Biological Activity

3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone (CAS: 320422-76-2) is a synthetic organic compound characterized by its unique structural features, including a trichloroanilino group and an azetanone ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula : C₁₁H₁₁Cl₃N₂O

- Molar Mass : 293.58 g/mol

- Structural Features : The presence of three chlorine atoms on the anilino group significantly influences its chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trichloroaniline with a suitable azetidinone precursor under controlled conditions. Common solvents include dichloromethane and tetrahydrofuran, with reaction temperatures maintained between 0°C and 25°C to optimize yield and purity .

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. The trichloroanilino moiety is known for its interaction with microbial enzymes and cellular structures, which may inhibit growth or kill pathogens. Specific studies have shown that derivatives of trichloroaniline can exhibit activity against various bacterial strains .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro. Preliminary findings suggest that this compound may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. The exact molecular targets remain to be fully elucidated but are believed to involve interactions with specific receptors or enzymes involved in cell proliferation and survival pathways .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets within cells. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.

- Receptor Modulation : It may also interact with cellular receptors that regulate growth and survival signals in cancer cells.

Case Studies

- Antimicrobial Study : A study conducted on the effects of trichloroaniline derivatives showed significant inhibition against Escherichia coli and Staphylococcus aureus. The study highlighted the importance of the chlorine substituents in enhancing antimicrobial efficacy .

- Cancer Cell Line Research : In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis after 24 hours of exposure .

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3,3-Dimethyl-1-(2,4-dichloroanilino)-2-azetanone | Structure | Moderate antimicrobial |

| 3,3-Dimethyl-1-(2,4,6-tribromoanilino)-2-azetanone | Structure | High anticancer activity |

| 3,3-Dimethyl-1-(2,4,6-trifluoroanilino)-2-azetanone | Structure | Low antimicrobial |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of 3,3-Dimethyl-1-(2,4,6-trichloroanilino)-2-azetanone?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm the presence of the 2,4,6-trichloroanilino group and azetanone ring. Infrared (IR) spectroscopy can validate carbonyl (C=O) and N–H stretches. For crystallographic confirmation, employ X-ray diffraction with refinement via SHELXL (part of the SHELX suite), which is robust for small-molecule structures . Cross-validate spectral data with computational tools (e.g., ab initio calculations) to resolve ambiguities in resonance assignments.

Q. How can synthetic protocols for this compound be optimized to improve purity and yield?

- Methodological Answer : Optimize reaction conditions by:

- Stepwise monitoring : Use HPLC or GC-MS to track intermediate formation and byproducts during the coupling of 2,4,6-trichloroaniline to the azetanone core.

- Purification : Employ recrystallization in mixed solvents (e.g., ethyl acetate/hexane) or column chromatography with silica gel modified for halogenated compounds.

- Residual solvent analysis : Follow protocols in pharmacopeial guidelines (e.g., USP-NF) to limit triethylamine or methanol residues, using headspace GC as described in purity testing frameworks .

Q. What are the best practices for assessing thermal stability under experimental storage conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures. Store the compound in amber vials under inert gas (argon/nitrogen) at –20°C, as halogenated anilines are prone to photodegradation. Validate stability via accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer : Investigate potential causes:

- Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening.

- Isotopic impurities : Use deuterated solvents (e.g., DMSO-d₆) and ensure proper shimming.

- Crystallographic validation : Compare experimental NMR data with X-ray-derived torsion angles to identify steric or electronic distortions. SHELXL refinement can resolve discrepancies in bond lengths/angles .

Q. What strategies are effective for overcoming poor crystallization behavior during X-ray analysis?

- Methodological Answer :

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize lattice interactions.

- Vapor diffusion : Use sitting-drop vapor diffusion with solvents of varying polarity (e.g., DMF/water).

- High-throughput screening : Test >50 solvent combinations via robotic platforms. SHELXD/SHELXE are robust for phase determination even with weak diffraction .

Q. How can reaction mechanisms for azetanone ring formation be elucidated?

- Methodological Answer :

- Isotopic labeling : Use ¹⁵N-labeled 2,4,6-trichloroaniline to trace nitrogen incorporation via LC-MS/MS .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for ring-closing steps. Validate intermediates using in situ FTIR or Raman spectroscopy .

Q. What advanced analytical techniques are suitable for detecting trace impurities in this compound?

- Methodological Answer :

- LC-HRMS : Use a Q-TOF mass spectrometer with electrospray ionization (ESI) for sub-ppm accuracy.

- ICP-MS : Quantify heavy metals (e.g., Pd from catalytic steps) at <1 ppm levels.

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Q. How can computational models predict the compound’s reactivity in novel reaction environments?

- Methodological Answer :

- Molecular docking : Simulate interactions with enzymatic targets (e.g., cytochrome P450) using AutoDock Vina.

- MD simulations : Explore solvation effects in polar aprotic solvents (DMF, DMSO) via GROMACS.

- QSAR : Correlate electronic parameters (HOMO/LUMO) with experimental reactivity data from kinetic studies .

Critical Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.